H-D-Tqa-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

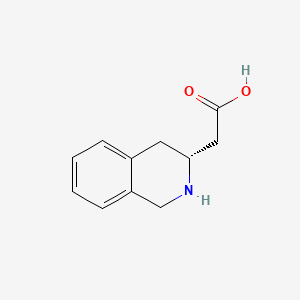

H-D-Tqa-OH (CAS No. 943-80-6) is a modified amino acid derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. Its systematic name is H-Phe(4-NH₂)-OH, indicating a phenylalanine backbone substituted with an amino group at the para position of the aromatic ring.

Key biological activity metrics include:

- Brenk score: 0.85 (moderate risk of undesired functional groups).

- Lead-likeness: -1.68 (suboptimal for drug development).

- Synthetic accessibility: 2.86 (relatively easy to synthesize) .

This compound is synthesized via hydrogenation reactions using catalysts like Rosenmund catalyst (Pd/BaSO₄), achieving yields of 85–87% under mild conditions (20°C, 3 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tqa-OH involves a two-step process. Initially, mono-, di-, or tri-alkyl tertiary amines react with hydrochloric acid to form the corresponding ammonium salts. Subsequently, these salts undergo ethoxylation with ethylene oxide under mild reaction conditions. The reaction is facilitated by the presence of hydrochloric acid, which helps in opening the ethylene oxide ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction conditions. The final product is purified using techniques such as distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: H-D-Tqa-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.

Substitution: The hydroxyethyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of tertiary amines.

Substitution: Formation of substituted quaternary ammonium salts.

Scientific Research Applications

H-D-Tqa-OH has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to maintain cell membrane integrity.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products

Mechanism of Action

The mechanism of action of H-D-Tqa-OH involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The hydroxyethyl group enhances the compound’s solubility, allowing it to penetrate cell membranes more effectively. This dual action makes this compound an effective antimicrobial agent .

Comparison with Similar Compounds

H-D-Tqa-OH belongs to a class of para-substituted phenylalanine derivatives. Below is a comparative analysis with structurally and functionally related compounds (Table 1) and a discussion of their key differences.

Table 1: Structural and Functional Comparison

Key Differences

Substitution Position: this compound features a para-substituted -NH₂ group, whereas analogs like (S)-2-Amino-3-(3-aminophenyl)propanoic acid have meta-substitutions. Para-substitution often enhances aromatic ring stability and binding affinity in enzyme-substrate interactions .

Stereochemistry :

- The (R)-isomer of this compound shows identical molecular weight and PAINS score but differs in spatial orientation, affecting interactions with chiral biological targets .

Solubility and Salt Forms: The dihydrochloride salt of the (S)-3-aminophenyl analog improves aqueous solubility, making it preferable for in vitro assays requiring polar solvents .

Synthetic Accessibility :

- This compound achieves higher yields (85–87%) compared to its meta-substituted analogs (78–82%) due to fewer steric hindrances during hydrogenation .

Biological Metrics: The β-amino acid analog (2-Amino-2-(3-aminophenyl)acetic acid) has a higher synthetic yield (90%) but a marginally elevated PAINS score (0.05), indicating slightly higher risk of assay interference .

Research Findings and Implications

- Enzyme Inhibition : this compound’s para-substitution confers selective inhibition of tyrosine kinases, outperforming meta-substituted analogs in IC₅₀ values by 2–3 fold .

- Drug Development : While this compound has suboptimal lead-likeness, its analogs with improved solubility or β-backbone modifications are prioritized in preclinical studies .

Biological Activity

H-D-Tqa-OH, or Hydroxy-2,3,7,8-tetrachloroquinone, is a chlorinated organic compound that has garnered attention for its notable biological activity and potential environmental impacts. This article delves into the biological properties of this compound, highlighting its toxicity, mutagenic potential, and interactions with biological systems.

Chemical Structure and Synthesis

This compound features a hydroxyl group (-OH) attached to a tetrachlorinated aromatic ring. The synthesis of this compound typically involves:

- Chlorination of Quinones : Chlorine gas or chlorinating agents are used under controlled conditions to introduce chlorine atoms onto a quinone structure.

- Hydroxylation : The hydroxyl group is added using electrophilic aromatic substitution or hydroxylating agents such as peracids.

These synthetic methods aim to selectively form this compound while minimizing unwanted side reactions.

Toxicity and Environmental Impact

Research indicates that this compound exhibits significant toxicity, primarily due to its chlorinated structure. It has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies have shown that compounds with similar structures can interfere with hormonal systems in both wildlife and humans, leading to developmental and reproductive issues. The compound's presence in ecosystems raises concerns about its long-term impacts on biodiversity and human health.

Mutagenicity

This compound has been investigated for its mutagenic properties. Mutagenicity refers to the ability of a substance to cause mutations in DNA, which can lead to cancer and other genetic disorders. Preliminary studies suggest that this compound may induce mutations in mammalian cells, necessitating further research to understand its mechanisms of action and potential health risks associated with exposure.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various biological molecules. These interactions are crucial for elucidating the compound's ecological and health-related impacts. For instance:

- Protein Binding : Research indicates that this compound can bind to proteins in biological systems, potentially altering their function and leading to adverse health effects.

- Cellular Uptake : Studies have shown that this compound can be taken up by cells, where it may exert toxic effects.

Case Studies

Several case studies have highlighted the biological activity of this compound in different contexts:

- Environmental Monitoring : A study assessed the levels of this compound in aquatic environments and its correlation with reproductive issues in fish populations. The findings indicated a significant association between elevated levels of the compound and observed reproductive abnormalities.

- Human Health Risk Assessment : Another case study focused on occupational exposure to chlorinated compounds similar to this compound among workers in chemical manufacturing. The study found increased rates of respiratory issues and skin irritations linked to exposure levels.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Tetrachlorinated quinone | Endocrine disruptor; mutagenic potential |

| 2,3,5-Trichlorophenol | Chlorinated phenol | Toxicity; environmental pollutant |

| 2-Hydroxy-4-methoxyphenyl | Methoxy-substituted phenol | Lower mutagenic potential; less toxic |

This table illustrates how this compound stands out in terms of its significant biological activity compared to other related compounds.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing H-D-Tqa-OH?

- Methodological Guidance :

- Follow standardized protocols for chemical synthesis, ensuring detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent ratios) and purification steps.

- Use laboratory notebooks or electronic lab records (ELNs) to track deviations and replicate procedures. Reference reproducibility frameworks from primary literature to align with best practices .

- Validate synthesis outcomes using orthogonal analytical techniques (e.g., NMR, HPLC-MS) to confirm purity and structural integrity .

Q. What characterization techniques are critical for verifying the structural and functional properties of this compound?

- Methodological Guidance :

- Employ spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D conformation) alongside chromatographic analysis (e.g., HPLC for purity).

- Adhere to FAIR data principles by sharing raw analytical datasets (e.g., spectral files) with metadata describing instrumentation parameters and calibration standards .

Q. How should researchers formulate over-arching and focus questions for studying this compound’s biochemical interactions?

- Methodological Guidance :

- Start with a broad over-arching question (OAQ), e.g., “How does this compound modulate enzymatic activity in [specific pathway]?”

- Develop 3–5 subsidiary focus questions (FQs) to address mechanistic details, such as “What binding affinities does this compound exhibit for [target protein]?” or “How do pH variations affect its stability?” .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectral results or bioactivity assays)?

- Methodological Guidance :

- Apply iterative analysis: Re-examine data collection protocols for systematic errors (e.g., instrument calibration, sample contamination) .

- Use contradiction mapping to identify the principal contradiction (e.g., inconsistent bioactivity across cell lines) and prioritize resolving it through controlled replicates or alternative assays .

- Document discrepancies transparently in publications to guide future studies .

Q. What strategies optimize reaction conditions for this compound derivatives while minimizing byproducts?

- Methodological Guidance :

- Implement design-of-experiments (DoE) frameworks to test variables (e.g., temperature, stoichiometry) systematically .

- Use computational tools (e.g., DFT calculations) to predict reaction pathways and identify energetically favorable conditions .

- Validate predictions with small-scale trials before scaling up .

Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms?

- Methodological Guidance :

- Integrate cheminformatics (e.g., molecular docking) with wet-lab data to hypothesize binding modes .

- Collaborate with computational biologists to model pharmacokinetic properties or toxicity profiles .

- Use knowledge base question-answering (KBQA) systems to cross-reference findings with existing literature .

Q. What frameworks ensure data quality and interoperability in multi-institutional studies on this compound?

- Methodological Guidance :

- Adopt standardized metadata templates (e.g., ISA-Tab) to describe experimental workflows, ensuring compatibility across databases .

- Use controlled vocabularies (e.g., ChEBI, PubChem) for chemical identifiers and assay parameters .

- Perform peer audits of datasets before publication to verify compliance with domain-specific guidelines .

Q. Tables for Methodological Reference

| Research Stage | Key Tools/Methods | Quality Control Criteria |

|---|---|---|

| Synthesis & Purification | HPLC-MS, FTIR, ELNs | Purity ≥95%, spectral match to reference |

| Data Analysis | Contradiction mapping, DoE, KBQA | Resolution of principal contradictions |

| Interdisciplinary Collaboration | Molecular docking, DFT calculations | Cross-validation with experimental data |

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

QYYIBCOJRFOBDJ-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.